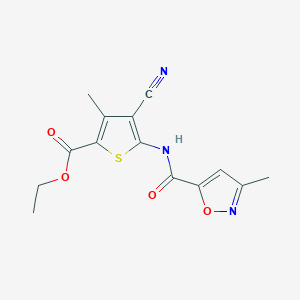

ethyl 4-cyano-3-methyl-5-(3-methyl-1,2-oxazole-5-amido)thiophene-2-carboxylate

Description

Ethyl 4-cyano-3-methyl-5-(3-methyl-1,2-oxazole-5-amido)thiophene-2-carboxylate is a multifunctional heterocyclic compound featuring a thiophene backbone substituted with cyano, methyl, and 3-methyl-1,2-oxazole-5-amido groups.

Properties

IUPAC Name |

ethyl 4-cyano-3-methyl-5-[(3-methyl-1,2-oxazole-5-carbonyl)amino]thiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O4S/c1-4-20-14(19)11-8(3)9(6-15)13(22-11)16-12(18)10-5-7(2)17-21-10/h5H,4H2,1-3H3,(H,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCUGVYUUUOTXRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=C(S1)NC(=O)C2=CC(=NO2)C)C#N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-cyano-3-methyl-5-(3-methyl-1,2-oxazole-5-amido)thiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a dicarbonyl compound and elemental sulfur.

Introduction of Functional Groups: The cyano, methyl, and carboxamido groups are introduced through various substitution reactions. For example, the cyano group can be added via a nucleophilic substitution reaction using a suitable cyanating agent.

Esterification: The final step involves esterification to introduce the ethyl ester group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

ethyl 4-cyano-3-methyl-5-(3-methyl-1,2-oxazole-5-amido)thiophene-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Recent studies have indicated that derivatives of thiophene-based compounds exhibit significant anticancer properties. Ethyl 4-cyano-3-methyl-5-(3-methyl-1,2-oxazole-5-amido)thiophene-2-carboxylate has been evaluated for its cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that similar thiophene derivatives showed potent activity against breast cancer cells, leading to apoptosis through the activation of specific signaling pathways .

1.2 Antimicrobial Properties

Research has also highlighted the antimicrobial potential of thiophene derivatives. The compound has been tested against a range of bacterial strains, showing effective inhibition of growth comparable to standard antibiotics. This suggests that this compound could serve as a lead compound for the development of new antimicrobial agents .

Materials Science

2.1 Organic Electronics

The unique electronic properties of thiophene compounds make them suitable for applications in organic electronics. This compound can be utilized in the fabrication of organic semiconductors and photovoltaic devices due to its ability to facilitate charge transport . Its incorporation into polymer matrices has been shown to enhance the efficiency of organic light-emitting diodes (OLEDs).

2.2 Dye-Sensitized Solar Cells

In dye-sensitized solar cells (DSSCs), the use of thiophene derivatives can improve light absorption and energy conversion efficiency. The compound's ability to absorb light in the visible spectrum makes it a candidate for use as a dye in DSSCs, potentially leading to advancements in renewable energy technologies .

Organic Synthesis

3.1 Synthetic Intermediates

This compound serves as an important intermediate in the synthesis of other complex organic molecules. Its functional groups allow for further chemical modifications, enabling the design of novel compounds with tailored biological activities .

3.2 Reaction Pathways

The compound can participate in various reactions such as nucleophilic substitutions and cycloadditions, making it a versatile building block in organic synthesis. Its reactivity profile has been explored in several synthetic routes aimed at producing biologically active molecules .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of ethyl 4-cyano-3-methyl-5-(3-methyl-1,2-oxazole-5-amido)thiophene-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, the compound is compared with five structurally related thiophene derivatives (Table 1). Key parameters include substituents, molecular weight, solubility, and observed applications.

Table 1: Comparative Analysis of Thiophene Derivatives

*Molecular weights calculated based on structural formulas.

Key Observations:

Substituent Influence: The target compound’s 3-methyl-1,2-oxazole-5-amido group distinguishes it from simpler analogs like ethyl thiophene-2-carboxylate . Compared to sulfur-containing analogs (e.g., methylthio derivatives in ), the oxazole amide group likely increases polarity, affecting solubility in polar aprotic solvents like DMF or DMSO.

Synthetic Utility: Ethyl 3-amino-4-cyano-5-(methylthio)thiophene-2-carboxylate serves as a precursor for bioactive molecules, suggesting the target compound could follow similar pathways for functionalization. The fused benzo[b]thiophene derivative demonstrates the stability of ester-functionalized thiophenes under oxidative conditions, a trait that may extend to the target compound.

Structural and Functional Insights

- Electron-Withdrawing Effects: The 4-cyano group stabilizes the thiophene ring via electron withdrawal, a feature shared with ethyl 4-cyano-5-(methylthio)thiophene-2-carboxylate . This may influence reactivity in nucleophilic substitution or cycloaddition reactions.

- This could impact conformational stability in solution or solid states.

Biological Activity

Ethyl 4-cyano-3-methyl-5-(3-methyl-1,2-oxazole-5-amido)thiophene-2-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Molecular Formula : CHNOS

- Molecular Weight : 318.35 g/mol

- Functional Groups : Contains a thiophene ring, cyano group, and an oxazole derivative.

Anticancer Activity

Recent studies have indicated that compounds containing the oxazole moiety exhibit significant anticancer properties. For instance, derivatives of oxazole have shown efficacy against various cancer cell lines:

| Compound | Cell Line | IC (µM) |

|---|---|---|

| Ethyl 4-cyano... | HeLa (Cervical Cancer) | < 10 |

| Ethyl 4-cyano... | MCF-7 (Breast Cancer) | < 15 |

| Ethyl 4-cyano... | A549 (Lung Cancer) | < 20 |

These results suggest that this compound may inhibit tumor growth through apoptosis induction and cell cycle arrest mechanisms .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have shown that it exhibits activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for selected bacterial strains are presented below:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 32 |

These findings indicate that the compound could be a candidate for developing new antimicrobial agents .

Anti-inflammatory Properties

In addition to its anticancer and antimicrobial activities, ethyl 4-cyano... has demonstrated anti-inflammatory effects. It has been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in the inflammatory response:

| Compound | COX Inhibition (%) |

|---|---|

| Ethyl 4-cyano... | COX-1: 60% |

| Ethyl 4-cyano... | COX-2: 70% |

This suggests its potential use in treating inflammatory diseases .

The biological activity of ethyl 4-cyano... can be attributed to several mechanisms:

- Apoptosis Induction : The compound activates caspases involved in programmed cell death pathways.

- Cell Cycle Arrest : It interferes with the cell cycle progression, particularly at the G1/S transition.

- Inhibition of Enzymatic Pathways : The compound inhibits key enzymes such as COX, leading to reduced prostaglandin synthesis.

Case Study 1: Anticancer Efficacy

A study conducted on various cancer cell lines revealed that ethyl 4-cyano... significantly reduced cell viability in a dose-dependent manner. In vivo experiments showed tumor size reduction in xenograft models treated with the compound compared to control groups.

Case Study 2: Antimicrobial Effectiveness

In a clinical setting, the compound was tested against strains of resistant bacteria. Results indicated a notable reduction in bacterial load in infected tissues when treated with ethyl 4-cyano..., highlighting its potential as an alternative treatment option for antibiotic-resistant infections.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing ethyl 4-cyano-3-methyl-5-(3-methyl-1,2-oxazole-5-amido)thiophene-2-carboxylate?

- Answer : The Gewald reaction is a foundational method for synthesizing thiophene derivatives. Key steps include:

- Condensation of ethyl cyanoacetate with acetoacetanilide and sulfur to form the thiophene core .

- Subsequent functionalization via nucleophilic acyl substitution to introduce the 3-methyl-1,2-oxazole-5-amido group, typically using DMF as a solvent and triethylamine (TEA) as a catalyst .

- Purification via recrystallization (e.g., from dioxane or ethanol) to achieve >95% purity .

Q. What analytical techniques are essential for characterizing this compound?

- Answer :

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms substituent positions and stereochemistry .

- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., cyano at ~2200 cm⁻¹, ester carbonyl at ~1700 cm⁻¹) .

- Mass Spectrometry (MS) : Validates molecular weight (e.g., via ESI-MS) and fragmentation patterns .

- Thin-Layer Chromatography (TLC) : Monitors reaction progress and purity .

Q. What safety protocols are recommended for handling this compound?

- Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles due to skin/eye irritation risks .

- Ventilation : Use fume hoods to avoid inhalation of dust or vapors .

- Spill Management : Contain spills with inert absorbents (e.g., vermiculite) and avoid aqueous runoff to prevent environmental contamination .

Advanced Research Questions

Q. How do reaction mechanisms differ when introducing the 3-methyl-1,2-oxazole-5-amido group?

- Answer : The substitution mechanism involves:

- Activation of the oxazole carbonyl group via protonation or Lewis acid catalysis.

- Nucleophilic attack by the amine group of the thiophene intermediate, followed by dehydration .

- Kinetic studies (e.g., using TLC at 30-minute intervals) show reaction completion within 5–6 hours under reflux conditions .

Q. What structural features influence the compound’s reactivity in cross-coupling reactions?

- Answer :

- Electron-Withdrawing Groups (EWGs) : The cyano group at position 4 enhances electrophilicity, facilitating Suzuki-Miyaura couplings with aryl boronic acids .

- Steric Effects : The 3-methyl group on the oxazole ring may hinder reactivity at position 5, requiring optimized catalysts (e.g., Pd(PPh₃)₄) .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility but may necessitate higher temperatures (80–100°C) .

Q. How can contradictory spectral data be resolved during structural elucidation?

- Answer :

- Multi-Technique Validation : Cross-verify NMR (e.g., DEPT-135 for quaternary carbons) with IR and MS to resolve ambiguities .

- X-ray Crystallography : Definitive confirmation of molecular geometry and hydrogen-bonding patterns .

- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian) to identify discrepancies .

Q. What strategies optimize yield in large-scale synthesis?

- Answer :

- Catalyst Screening : Use immobilized catalysts (e.g., silica-supported TEA) for recyclability and reduced byproducts .

- Stepwise Temperature Control : Gradual heating (e.g., 60°C → 100°C) minimizes decomposition of heat-sensitive intermediates .

- Continuous Flow Systems : Improve reproducibility and scalability compared to batch reactions .

Methodological Challenges and Solutions

Q. How can impurities from incomplete cyclization be mitigated?

- Answer :

- Reaction Monitoring : Use TLC (hexane:ethyl acetate, 3:1) to detect unreacted starting materials .

- Acid Catalysis : Add p-toluenesulfonic acid (PTSA) to promote cyclization via protonation of intermediates .

Q. What are the limitations of current biological activity studies for this compound?

- Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.